1-(5-Bromothiophene-2-carbonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromothiophene-2-carbonyl)azepane is a chemical compound that features a unique structure combining a brominated thiophene ring and an azepane ring
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The bromine and carbonyl groups in the compound suggest potential reactivity with biological nucleophiles .
Result of Action
The molecular and cellular effects of 1-[(5-bromo-2-thienyl)carbonyl]azepane’s action are currently unknown due to the lack of research on this specific compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophene-2-carbonyl)azepane typically involves the reaction of 5-bromothiophene-2-carboxylic acid with azepane under specific conditions. One common method includes the use of a palladium-catalyzed decarboxylation reaction, which facilitates the formation of the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium trifluoroacetate (Pd(TFA)2) and boron trifluoride diethyl etherate (BF3·Et2O) .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiophene-2-carbonyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Cyclization Reactions: The azepane ring can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Lewis Acids: Such as BF3·Et2O, used to enhance the reactivity of the compound in certain reactions.
Major Products Formed:
Functionalized Thiophenes: Through substitution and coupling reactions, various functionalized thiophene derivatives can be synthesized.
Fused Ring Systems: Cyclization reactions can lead to the formation of complex fused ring structures.
Scientific Research Applications
1-(5-Bromothiophene-2-carbonyl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance their electronic and optical properties.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Comparison with Similar Compounds
Benzodiazepines: Fused ring systems containing nitrogen, used primarily in pharmaceuticals.
Oxazepines and Thiazepines: Heterocycles containing oxygen or sulfur, respectively, with distinct chemical properties and applications.
Uniqueness: 1-(5-Bromothiophene-2-carbonyl)azepane is unique due to the combination of a brominated thiophene ring and an azepane ring. This structure imparts specific reactivity and potential for diverse applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
azepan-1-yl-(5-bromothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c12-10-6-5-9(15-10)11(14)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKKTCHDUMIVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.